

# Dual PIM/FLT3 Inhibition with SEL24-B489 Overcomes Resistance in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | SEL24-B489 |           |
| Cat. No.:            | B610762    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide on the Activity of **SEL24-B489** in FLT3 Inhibitor-Resistant Acute Myeloid Leukemia (AML).

The development of resistance to FMS-like tyrosine kinase 3 (FLT3) inhibitors remains a significant clinical challenge in the treatment of acute myeloid leukemia (AML). A promising strategy to overcome this resistance is the dual inhibition of FLT3 and PIM kinases. **SEL24-B489** (also known as MEN1703) is a first-in-class, orally available, dual pan-PIM/FLT3 inhibitor that has demonstrated potent activity in preclinical models of FLT3 inhibitor-resistant AML.[1][2] This guide provides a comparative analysis of **SEL24-B489**'s performance against selective FLT3 and PIM inhibitors, supported by experimental data.

# **Overcoming Resistance by Targeting PIM Kinases**

FLT3 internal tandem duplication (FLT3-ITD) mutations are common in AML and lead to constitutive activation of the FLT3 signaling pathway, promoting leukemia cell proliferation and survival.[1][3] While FLT3 inhibitors have shown clinical activity, resistance frequently emerges, often driven by the upregulation of PIM kinases.[1][3][4][5] PIM kinases are downstream effectors of FLT3 signaling and their increased expression can sustain pro-survival signals even when FLT3 is inhibited.[3][6] By simultaneously targeting both FLT3 and PIM kinases, SEL24-B489 aims to abrogate these primary and escape signaling pathways.[1][3]

# Comparative Efficacy of SEL24-B489



Preclinical studies have consistently demonstrated the superior and broader activity of **SEL24-B489** compared to selective inhibitors of either FLT3 or PIM kinases alone.

### In Vitro Activity in AML Cell Lines

**SEL24-B489** exhibits potent cytotoxic activity against a panel of AML cell lines, irrespective of their FLT3 mutation status. In head-to-head comparisons, **SEL24-B489** was significantly more effective than the selective PIM inhibitor AZD1208 and the selective FLT3 inhibitor AC220 (Quizartinib).[3][4][6][7]

| Cell Line | FLT3 Status | SEL24-B489    | AZD1208 (PIM<br>Inhibitor) | AC220 (FLT3<br>Inhibitor) |
|-----------|-------------|---------------|----------------------------|---------------------------|
| MV-4-11   | FLT3-ITD+   | High Activity | Low Activity               | High Activity             |
| MOLM-13   | FLT3-ITD+   | High Activity | Low Activity               | High Activity             |
| MOLM-16   | FLT3-WT     | High Activity | High Activity              | Low Activity              |
| KG-1      | FLT3-WT     | High Activity | Moderate Activity          | Low Activity              |

Table 1: Summary of in vitro activity of **SEL24-B489** and selective inhibitors in AML cell lines. "High Activity" indicates significant inhibition of cell viability.

#### **Activity Against FLT3 Inhibitor-Resistant Mutations**

A key advantage of **SEL24-B489** is its activity against AML cells harboring FLT3 tyrosine kinase domain (TKD) mutations, such as D835Y, D835V, and F691L, which confer resistance to many selective FLT3 inhibitors.[1][3][8] Studies have shown that while the efficacy of AC220 is diminished in cells with these mutations, **SEL24-B489** retains its potent activity.[3]



| Cell Line Model      | Inhibitor  | Outcome   |
|----------------------|------------|-----------|
| MOLM-14 (Parental)   | AC220      | Sensitive |
| MOLM-14 + FLT3-D835Y | AC220      | Resistant |
| MOLM-14 + FLT3-D835Y | SEL24-B489 | Sensitive |
| MOLM-14 + FLT3-F691L | AC220      | Resistant |
| MOLM-14 + FLT3-F691L | SEL24-B489 | Sensitive |

Table 2: **SEL24-B489** overcomes resistance mediated by FLT3-TKD mutations.

## **Efficacy in Primary AML Patient Samples**

The superior activity of **SEL24-B489** has also been confirmed in primary blasts isolated from AML patients. The dual inhibitor was more effective at reducing the viability of both FLT3-ITD positive and FLT3-WT primary AML cells compared to selective inhibitors.[3][8]

## **Signaling Pathways and Experimental Workflows**

The rationale for dual PIM/FLT3 inhibition is rooted in the interconnected signaling pathways driving AML cell survival.





Click to download full resolution via product page

Caption: FLT3 and PIM kinase signaling pathways in AML.



The preclinical evaluation of **SEL24-B489** typically follows a structured workflow to establish its efficacy and mechanism of action.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A novel, dual pan-PIM/FLT3 inhibitor SEL24 exhibits broad therapeutic potential in acute myeloid leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Dual PIM/FLT3 Inhibitor MEN1703 Combines Synergistically With Gilteritinib in FLT3-ITD-Mutant Acute Myeloid Leukaemia PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel, dual pan-PIM/FLT3 inhibitor SEL24 exhibits broad therapeutic potential in acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. oncotarget.com [oncotarget.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Dual PIM/FLT3 Inhibition with SEL24-B489 Overcomes Resistance in Acute Myeloid Leukemia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610762#sel24-b489-activity-in-flt3-inhibitor-resistant-aml-patient-samples]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com